Apinaca
Overview
Description
AKB48-d9 (CAS 2484976-99-8) is an internal standard used for quantifying AKB48, a synthetic cannabinoid. Structurally, AKB48-d9 closely resembles known synthetic cannabinoids. It is regulated as a Schedule I compound in the United States .
Biochemical Analysis
Biochemical Properties
Apinaca undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes, primarily CYP34A . These enzymes interact with this compound, leading to a variety of metabolic reactions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes:: The synthetic route to AKB48-d9 involves the incorporation of deuterium atoms at specific positions within the AKB48 structure. Deuterated forms (d1-d9) are prepared using appropriate precursors and deuterated reagents.
Reaction Conditions:: AKB48-d9 can be synthesized through various methods, including chemical synthesis or isotopic exchange. Specific reaction conditions depend on the chosen synthetic route and the desired level of deuteration.
Industrial Production:: While AKB48-d9 is primarily used as an internal standard in research and forensic applications, its industrial-scale production is limited due to its specialized use.
Chemical Reactions Analysis
AKB48-d9 may undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific deuterium incorporation. Major products formed during these reactions include deuterated AKB48 derivatives.
Scientific Research Applications
AKB48-d9 finds applications in various scientific fields:
Forensic Chemistry & Toxicology: Quantification of AKB48 in biological samples.
Cannabinoid Research: Studying cannabinoid metabolism, pharmacokinetics, and interactions.
Drug Testing: AKB48-d9 serves as an essential tool for accurate quantification.
Mechanism of Action
The exact mechanism by which AKB48-d9 exerts its effects remains an active area of research. It likely interacts with cannabinoid receptors (CB1 and CB2) in a manner similar to AKB48. Further studies are needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
AKB48-d9 stands out due to its deuterium labeling, which enhances its stability and specificity. Similar compounds include AKB48 (non-deuterated) and other synthetic cannabinoids like JWH-081 and related analogs.
Properties
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
Record name | APINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-53-6 | |
Record name | APINACA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | APINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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